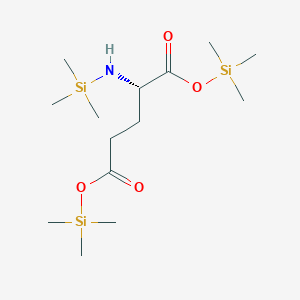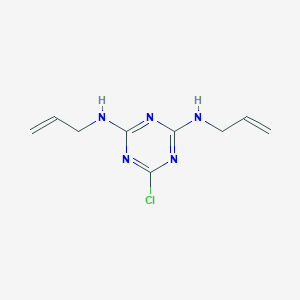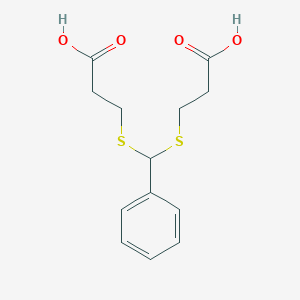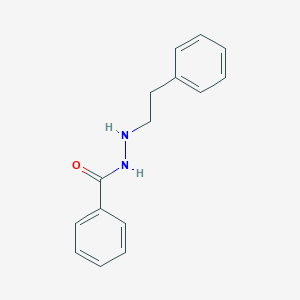
N-butylbutan-1-amine;phosphono dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphosphoric acid, compound with N-butyl-1-butanamine, is an organic phosphate complex with the chemical formula C8H23NO7P2. This compound is a colorless liquid with a pungent odor at room temperature. It is soluble in water and organic solvents and is used in various applications, including as a catalyst and complexing agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphosphoric acid, compound with N-butyl-1-butanamine, can be synthesized by massaging and mixing diphosphoric acid with N-butyl-1-butanamine. The reaction typically involves combining the two reactants under controlled conditions to form the desired compound .
Industrial Production Methods
In industrial settings, the production of diphosphoric acid, compound with N-butyl-1-butanamine, follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and mixing rates, to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Diphosphoric acid, compound with N-butyl-1-butanamine, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced phosphorus-containing compounds.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve nucleophiles or electrophiles, depending on the specific reaction conditions .
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state phosphorus compounds, while reduction reactions may produce lower oxidation state compounds .
Scientific Research Applications
Diphosphoric acid, compound with N-butyl-1-butanamine, has several scientific research applications:
Mechanism of Action
The mechanism by which diphosphoric acid, compound with N-butyl-1-butanamine, exerts its effects involves its ability to form complexes with other molecules. This complexation can alter the chemical properties of the molecules involved, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the molecules with which the compound interacts .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diphosphoric acid, compound with N-butyl-1-butanamine, include:
Diphosphoric acid, compound with N,N-dibutyl-1-butanamine: This compound has a similar structure but with different substituents on the nitrogen atom.
Other organic phosphate complexes: Various other organic phosphate complexes share similar properties and applications.
Uniqueness
What sets diphosphoric acid, compound with N-butyl-1-butanamine, apart from similar compounds is its specific combination of diphosphoric acid and N-butyl-1-butanamine, which imparts unique chemical properties and reactivity. This makes it particularly useful in certain catalytic and complexation applications .
Properties
CAS No. |
16687-06-2 |
|---|---|
Molecular Formula |
C8H23NO7P2 |
Molecular Weight |
307.22 g/mol |
IUPAC Name |
N-butylbutan-1-amine;phosphono dihydrogen phosphate |
InChI |
InChI=1S/C8H19N.H4O7P2/c1-3-5-7-9-8-6-4-2;1-8(2,3)7-9(4,5)6/h9H,3-8H2,1-2H3;(H2,1,2,3)(H2,4,5,6) |
InChI Key |
GFFBAXKJVPVOAP-UHFFFAOYSA-N |
SMILES |
CCCCNCCCC.OP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
CCCCNCCCC.OP(=O)(O)OP(=O)(O)O |
Key on ui other cas no. |
59562-58-2 16687-06-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


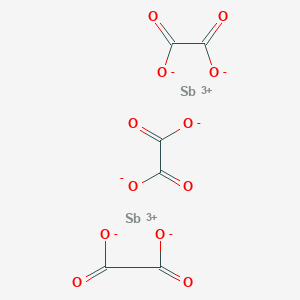


![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B93568.png)
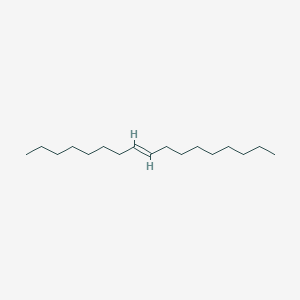
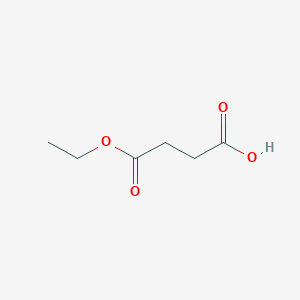
![2-(1-Methylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenylethan-1-one](/img/structure/B93571.png)

